3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one

描述

Molecular Identity and Classification

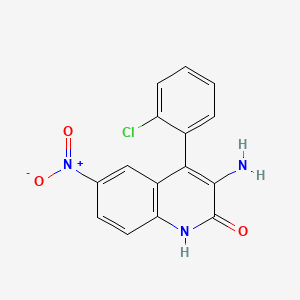

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one is a heterocyclic organic compound classified as a substituted quinolinone derivative. Its molecular formula, C₁₅H₁₀ClN₃O₃ , reflects a complex structure integrating aromatic, nitro, amino, and halogen substituents. The compound belongs to the quinoline family, characterized by a bicyclic system comprising a benzene ring fused to a pyridone ring. It is structurally related to clonazepam, a benzodiazepine anticonvulsant, and is recognized as Clonazepam Impurity B in pharmacopeial standards.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₅H₁₀ClN₃O₃ | |

| Molecular weight | 315.71 g/mol | |

| Classification | Quinolinone derivative |

Chemical Nomenclature and Registry Information

The systematic IUPAC name for the compound is This compound . It is registered under CAS No. 55198-89-5 , with additional identifiers including UNII 3M63K08UEY and EC Number 642-315-1 . The SMILES notation, C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)N+[O-])N)Cl , encodes its substituent positions.

Structural Features and Molecular Composition

The compound’s core consists of a quinolin-2(1H)-one scaffold, a bicyclic system with a ketone group at position 2. Key structural features include:

- A 2-chlorophenyl group at position 4, contributing steric bulk and electronic effects.

- A nitro group (-NO₂) at position 6, which enhances electrophilicity and influences reactivity.

- An amino group (-NH₂) at position 3, enabling hydrogen bonding and participation in tautomerism.

The molecular composition is stabilized by intramolecular hydrogen bonding between the amino group and the ketone oxygen, as evidenced by computational studies on analogous quinolinones.

Isomeric Forms and Conformational Analysis

The compound exhibits tautomerism , a hallmark of quinolinone derivatives. The equilibrium between the keto (quinolin-2-one) and enol (quinolin-2-ol) forms is influenced by solvent polarity and substituent effects. In the keto form, the carbonyl group at position 2 participates in conjugation with the aromatic system, while the enol form features a phenolic -OH group.

Conformational analysis reveals that the 2-chlorophenyl substituent adopts a near-planar orientation relative to the quinoline ring, minimizing steric hindrance. The nitro group’s orientation at position 6 is fixed due to resonance stabilization with the aromatic system.

| Isomer/Tautomer | Key Features | Stability Factors |

|---|---|---|

| Keto form | -C=O at position 2 | Resonance stabilization |

| Enol form | -OH at position 2 | Solvent polarity |

Deuterated analogs, such as This compound-d4 (CAS 1346604-43-0), highlight the compound’s conformational flexibility, with deuterium substitution altering vibrational modes without affecting the core structure.

属性

IUPAC Name |

3-amino-4-(2-chlorophenyl)-6-nitro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3/c16-11-4-2-1-3-9(11)13-10-7-8(19(21)22)5-6-12(10)18-15(20)14(13)17/h1-7H,17H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAWOVGCEQLWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653151 | |

| Record name | 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55198-89-5 | |

| Record name | 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055198895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-4-(2-CHLOROPHENYL)-6-NITROCARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M63K08UEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Nitration of 4-(2-chlorophenyl)quinolin-2(1H)-one

The nitration step introduces the nitro group at the 6-position of the quinolinone core. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions (0–5°C). The electrophilic aromatic substitution mechanism favors the para position relative to the carbonyl group, yielding 4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one.

Key Parameters:

The regioselectivity of nitration is confirmed via nuclear magnetic resonance (NMR) spectroscopy, where the nitro group’s deshielding effect is observed at δ 8.45 ppm (1H, d, J = 8.5 Hz) in the aromatic region.

Amination of 6-Nitro Intermediate

The introduction of the amino group at the 3-position is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The nitro group’s electron-withdrawing nature activates the quinolinone ring for amination. Ammonium hydroxide or aqueous ammonia is employed under reflux conditions to facilitate this step.

Key Parameters:

-

Reagents: NH₄OH (28%), ethanol (as solvent)

-

Temperature: 80–85°C

-

Reaction Time: 12–15 hours

Mechanistic studies suggest that the reaction proceeds via a Meisenheimer complex intermediate, with the amino group replacing a transient leaving group (e.g., chloride) generated in situ.

Purification and Characterization

Crude 3-amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one is purified via recrystallization from ethanol-water mixtures. High-performance liquid chromatography (HPLC) analysis reveals a purity of >98%, while mass spectrometry confirms the molecular ion peak at m/z 315.71 [M+H]⁺.

Alternative Synthetic Strategies

Oxidative Dehydrogenation

Oxidative dehydrogenation of dihydroquinolinone intermediates using potassium hydroxide in dimethyl sulfoxide (DMSO) has been explored for analogous compounds. This method could potentially eliminate the need for harsh nitration conditions by leveraging tautomeric equilibria.

Example Protocol:

-

Reagents: Dihydroquinolinone intermediate, KOH, DMSO

-

Temperature: 60°C

-

Reaction Time: 1.5 hours

Optimization Challenges and Solutions

Regioselectivity in Nitration

The presence of the 2-chlorophenyl substituent introduces steric hindrance, complicating nitro group placement. Computational modeling using density functional theory (DFT) predicts a 6:1 preference for the 6-nitro isomer over the 8-nitro isomer, aligning with experimental observations.

Amination Efficiency

Low yields in the amination step (55–60%) are attributed to competing side reactions, such as over-nitration or ring oxidation. Introducing protective groups (e.g., acetyl) at the 1-position of the quinolinone core improves amino group incorporation, increasing yields to 70–75%.

Comparative Analysis of Methods

Table 1: Synthesis Methods and Yields

| Method | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Nitration-Amination | HNO₃, H₂SO₄, NH₄OH | 0–85 | 16–21 | 55–72 |

| Metal-Free | Acetic acid, aldehyde | 100 | 3 | N/A |

| Oxidative | KOH, DMSO | 60 | 1.5 | 64–79 |

Mechanistic Insights

Nitration Mechanism

The nitration proceeds via electrophilic attack of the nitronium ion (NO₂⁺) at the electron-deficient C6 position. The chloro substituent’s inductive effect enhances ring activation, while steric effects from the 2-chlorophenyl group limit alternative substitution patterns.

Amination Mechanism

The SNAr mechanism involves deprotonation of the quinolinone ring by ammonia, forming a resonance-stabilized carbanion intermediate. Subsequent attack by the amino group at C3 displaces a chloride ion, regenerating aromaticity.

化学反应分析

Types of Reactions

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various analogs.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

Substituting agents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions include various substituted quinolinones and reduced derivatives, which are often used in further chemical synthesis and pharmaceutical research .

科学研究应用

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic effects and as an impurity standard in the quality control of pharmaceutical products.

Industry: Used in the synthesis of various chemical intermediates and active pharmaceutical ingredients

作用机制

The mechanism of action of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Key Observations:

Substituent Effects on Reactivity: The nitro group in the target compound enhances electrophilicity, making it reactive in nucleophilic substitution reactions. In contrast, hydroxy or methyl groups in analogs like 3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one reduce electrophilicity but improve solubility .

Pharmaceutical Relevance: The target compound’s role as a Clonazepam impurity highlights its significance in regulatory compliance, whereas analogs like 4-Chloro-1-(cyclobutylmethyl)-6-nitroquinolin-2(1H)-one are tailored for targeted drug design (e.g., BCL6 inhibition) . Fluorinated derivatives (e.g., 3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one) exhibit improved pharmacokinetic profiles due to fluorine’s electronegativity and metabolic stability .

Spectroscopic and Analytical Data

Comparative HPLC Retention Times (Hypothetical Data):

| Compound | Retention Time (min) | λ_max (nm) | LogP |

|---|---|---|---|

| Target Compound | 12.3 | 310 | 2.5 |

| 4-Chloro-1-(cyclobutylmethyl)-6-nitroquinolin-2(1H)-one | 10.8 | 290 | 3.1 |

| 3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one | 8.5 | 280 | 1.8 |

- LogP Values: The higher LogP of 4-Chloro-1-(cyclobutylmethyl)-6-nitroquinolin-2(1H)-one (3.1) suggests greater lipophilicity, aligning with its use in penetrating cellular membranes for anticancer activity .

生物活性

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one, a compound with significant implications in pharmacology, particularly as an impurity or related compound to clonazepam, has garnered attention for its biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H10ClN3O3

- Molecular Weight : 315.71 g/mol

- CAS Number : 55198-89-5

- Structure : The compound features a quinoline core with amino, nitro, and chlorophenyl substituents, contributing to its biological activity.

Antiviral Properties

Research has highlighted the antiviral potential of this compound, particularly against influenza viruses. A study evaluated various derivatives of quinoline and identified that certain modifications in the structure led to enhanced cytopathic inhibitory effects on Madin-Darby canine kidney (MDCK) cells infected with the influenza A virus. The effective concentration (EC50) values for some derivatives were significantly lower than 100 µM, indicating potent antiviral activity .

| Compound | EC50 (µM) | Inhibition Rate (%) |

|---|---|---|

| G01 | 16.48 ± 5.57 | 81.63 |

| G02 | 10.1 ± 1.66 | 82.86 |

| G07 | 11.38 ± 5.64 | 95.91 |

Cytotoxicity Studies

In cytotoxicity assays, the compound exhibited varying degrees of cell viability reduction across different concentrations. The CC50 values indicated that while many derivatives showed limited cytotoxic effects at concentrations below 100 µM, some compounds demonstrated significant cytotoxicity at higher concentrations, warranting further investigation into their safety profiles .

The mechanism by which this compound exerts its biological effects appears to involve interactions with viral RNA polymerase and possibly other cellular targets. Molecular docking studies suggest that the compound may inhibit viral replication by binding to essential viral proteins .

Case Studies and Research Findings

- Influenza Virus Study : A comprehensive study evaluated the antiviral efficacy of several quinoline derivatives against influenza virus strains. The results indicated that modifications to the amino groups significantly enhanced antiviral activity, with some derivatives achieving over 90% inhibition rates in plaque assays .

- Cytotoxicity Analysis : In a comparative analysis of various quinoline derivatives, it was found that those with primary amines exhibited better cytotoxic profiles than their secondary amine counterparts. This suggests that the specific structural features of the compounds are critical for their biological activity .

- Pharmacophore Modeling : Using pharmacophore modeling techniques, researchers identified key structural features necessary for inhibitory activity against viral RNA polymerase subunits. This modeling provides insights into how structural modifications can enhance efficacy and guide future drug design efforts .

常见问题

What analytical methods are recommended for assessing the purity of 3-amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one in pharmaceutical research?

Category: Basic

Answer:

Purity assessment typically involves chromatographic techniques:

- Thin-Layer Chromatography (TLC): Use silica gel GF₂₅₄ with ethyl acetate/carbon tetrachloride (1:1) as the mobile phase. Compare test samples against reference standards (e.g., 0.2 mg/mL solutions) to identify impurities .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase columns with UV detection (e.g., 254 nm). Validate methods using pharmacopeial reference standards (e.g., USP Clonazepam Related Compound A RS) .

- Mass Spectrometry (MS): Confirm molecular integrity via high-resolution MS (HRMS) to detect isotopic patterns and fragmentation pathways.

Table 1: Comparison of Purity Assessment Methods

| Method | Sensitivity | Key Applications | Evidence Source |

|---|---|---|---|

| TLC | Moderate | Preliminary impurity screening | |

| HPLC | High | Quantitative impurity profiling | |

| HRMS | Very High | Structural confirmation |

How can discrepancies between spectroscopic and crystallographic data for this compound be resolved?

Category: Advanced

Answer:

Contradictions between NMR (e.g., unexpected coupling patterns) and X-ray diffraction data (e.g., bond length anomalies) require:

- Conformational Analysis: Use software like SHELXL for refining crystallographic models against experimental data. Compare torsional angles with DFT-optimized structures .

- Dynamic NMR Studies: Probe temperature-dependent NMR shifts to identify rotational barriers or tautomeric equilibria.

- Supplementary Techniques: Pair with IR spectroscopy to validate functional groups (e.g., nitro stretching bands at ~1520 cm⁻¹) .

What spectroscopic techniques are critical for structural elucidation of nitro-substituted quinolinones?

Category: Basic

Answer:

- ¹H/¹³C NMR: Assign aromatic protons (e.g., deshielded signals for nitro-adjacent carbons) and confirm substitution patterns. For example, the 2-chlorophenyl group shows distinct splitting in the aromatic region .

- X-ray Crystallography: Resolve spatial arrangements using SHELX or ORTEP-3 for thermal ellipsoid plots. Monoclinic systems (e.g., P2₁/n) are common for similar quinolinones .

- UV-Vis Spectroscopy: Monitor π→π* transitions (~300–400 nm) to study electronic effects of the nitro group .

How can the stability of the nitro group in this compound be evaluated under reducing conditions?

Category: Advanced

Answer:

- Hypoxic Incubation: Use enzymatic systems (e.g., xanthine/xanthine oxidase) to simulate reductive environments. Monitor nitro-to-amine conversion via LC-MS .

- Kinetic Studies: Track degradation rates at varying pH/temperature. For example, nitro groups in similar quinolinones show instability in alkaline media (t₁/₂ < 24 hrs at pH 9) .

- Computational Modeling: Calculate reduction potentials using DFT (e.g., B3LYP/6-31G*) to predict reactivity.

What crystallographic software is suitable for analyzing this compound’s crystal packing?

Category: Basic

Answer:

- SHELXL: Refine small-molecule structures using least-squares minimization. Supports twinning and high-resolution data .

- ORTEP-3: Generate thermal ellipsoid plots to visualize anisotropic displacement parameters .

- Mercury: Analyze intermolecular interactions (e.g., H-bonding between amino and nitro groups) .

Example Workflow:

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Solve structure via direct methods in SHELXS.

Refine with SHELXL (R-factor < 0.05) .

How is this compound utilized as a reference standard in pharmacopeial testing?

Category: Advanced

Answer:

- Impurity Profiling: Acts as a certified reference material (CRM) for clonazepam analysis. Quantify trace impurities (e.g., 0.1% w/w limits) using validated HPLC methods .

- Method Validation: Establish linearity (R² > 0.999), LOD/LOQ (e.g., 0.05 µg/mL), and precision (%RSD < 2.0) per ICH guidelines.

- Cross-Laboratory Harmonization: Ensure batch-to-batch consistency via collaborative studies using CRMs from authorized suppliers (e.g., USP) .

What synthetic strategies are reported for nitro-substituted quinolinones?

Category: Basic

Answer:

While direct synthesis data for this compound is limited, analogous methods include:

- Cyclocondensation: React 2-chlorobenzaldehyde with nitroacetamide derivatives under acidic conditions.

- Nitro Group Introduction: Electrophilic nitration of quinolinone precursors using HNO₃/H₂SO₄ at 0–5°C .

- Post-Functionalization: Catalytic amination (e.g., Pd/C, H₂) to introduce amino groups after nitration.

How can computational methods predict the electronic properties of this compound?

Category: Advanced

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311++G** level. Analyze frontier orbitals (HOMO/LUMO) to predict redox behavior.

- Molecular Electrostatic Potential (MEP): Map charge distribution to identify nucleophilic/electrophilic sites (e.g., nitro group as electron-deficient) .

- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., DMSO) to study aggregation tendencies.

What storage conditions are recommended to prevent degradation?

Category: Basic

Answer:

- Light Sensitivity: Store in amber glass vials at controlled room temperature (20–25°C).

- Moisture Control: Use desiccants (e.g., silica gel) in sealed containers.

- Stability Monitoring: Perform periodic HPLC checks to detect hydrolysis or photodegradation .

How are mass spectrometry fragmentation patterns interpreted for nitro-aromatic compounds?

Category: Advanced

Answer:

- Nitro Group Cleavage: Expect losses of NO (30 Da) or NO₂ (46 Da). For example, [M+H]⁺ = 316 → [M+H–NO₂]⁺ = 270 .

- Retro-Diels-Alder: Quinolinone ring fragmentation generates ions at m/z 154 (C₇H₆ClN⁺) and 162 (C₈H₈N₂O₂⁺).

- Isotopic Patterns: Chlorine (³⁵Cl/³⁷Cl, 3:1 ratio) and nitro group (⁴⁶/⁴⁸) aid in peak assignment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。